molecular formula C8H4BrClN2O B2756973 5-Bromo-2-chloroquinazolin-8-ol CAS No. 953040-03-4

5-Bromo-2-chloroquinazolin-8-ol

Cat. No.: B2756973
CAS No.: 953040-03-4
M. Wt: 259.49
InChI Key: GUUDNCDOVCBQFA-UHFFFAOYSA-N
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Description

5-Bromo-2-chloroquinazolin-8-ol is a heterocyclic compound with the molecular formula C8H4BrClN2O It is a derivative of quinazoline, a bicyclic compound containing a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloroquinazolin-8-ol typically involves the bromination of 2-chloroquinazolin-8-ol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as N-methyl-2-pyrrolidone (NMP) under an argon atmosphere at low temperatures (0°C). After stirring for a specified period, the reaction mixture is analyzed using techniques like LC-MS to confirm the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloroquinazolin-8-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or amines can be used to replace the halogen atoms.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or amino derivatives, while oxidation can produce quinazoline N-oxides.

Scientific Research Applications

5-Bromo-2-chloroquinazolin-8-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloroquinazolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinazolin-8-ol
  • 5-Bromoquinazolin-8-ol
  • 2,5-Dichloroquinazolin-8-ol

Uniqueness

5-Bromo-2-chloroquinazolin-8-ol is unique due to the presence of both bromine and chlorine atoms, which can be selectively modified to create a wide range of derivatives. This versatility makes it a valuable compound in synthetic chemistry and drug development.

Properties

IUPAC Name

5-bromo-2-chloroquinazolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-5-1-2-6(13)7-4(5)3-11-8(10)12-7/h1-3,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUDNCDOVCBQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC(=NC2=C1O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Solid NBS (1 eq) was added to a stirred solution of 2-chloroquinazolin-8-ol (1 eq) (See example 1 for synthesis) in NMP at 0° C. under argon. After stirring at 0° C. for 30 min, LCMS showed that the reaction was complete. The formation of both 5-bromo (Major) and 7-bromo (Minor) isomers along with 5,7 dibromo product was observed. The reaction mixture was diluted with ethyl acetate and washed with satd. sodium bicarbonate, water and brine. Dried, filtered and concentrated. The crude was purified by flash chromatography (3-5% EtOAc/Hexane) to provide 5-bromo-2-chloroquinazolin-8-ol as a white solid in 60% yield. ES/MS m/z 259.2 (MH+).
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